molecular formula C15H15N3S2 B2611611 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 294848-72-9

4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B2611611
CAS No.: 294848-72-9
M. Wt: 301.43
InChI Key: VJTNNIOWMBZUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole belongs to the 1,2,4-triazole family, a heterocyclic scaffold known for diverse pharmacological and material applications. Its structure features:

  • Position 4: A methyl group.
  • Position 3: A (2-methylbenzyl)sulfanyl substituent, contributing steric bulk and lipophilicity.
  • Position 5: A thiophen-2-yl group, enhancing π-conjugation and electronic effects.

This substitution pattern influences its physicochemical properties, such as solubility, melting point, and reactivity, and may confer biological activities like antimicrobial or anticonvulsant effects .

Properties

IUPAC Name

4-methyl-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-11-6-3-4-7-12(11)10-20-15-17-16-14(18(15)2)13-8-5-9-19-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTNNIOWMBZUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the condensation reaction between appropriate precursors, such as thiophen-2-carboxylic acid and 2-methylbenzyl mercaptan . The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound. Additionally, process optimization and safety measures are critical to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

S-Alkylation and Thioether Formation

The sulfanyl (-S-) group at position 3 of the triazole ring undergoes nucleophilic substitution, enabling S-alkylation reactions. This is a key pathway for synthesizing derivatives with enhanced biological activity.

Reaction Example

Reactants :

  • 4-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole

  • 2-Bromo-1-phenylethanone

Conditions :

  • Solvent: DMF

  • Base: Cs₂CO₃

  • Temperature: Room temperature

  • Duration: 24 hours

Product :
2-{[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Yield : 61%

ParameterValue
Reactant Ratio1:1 (triazole:bromide)
Purification MethodRecrystallization (ethanol)
Key Spectral DataIR: 1684 cm⁻¹ (C=O stretch)

Reduction of Ketone Derivatives

Ketone-containing derivatives synthesized via S-alkylation can be reduced to secondary alcohols.

Reaction Example

Reactant :
2-{[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Conditions :

  • Reducing Agent: NaBH₄

  • Solvent: Ethanol

  • Temperature: 45–50°C

  • Duration: 1.5 hours

Product :
(±)-2-{[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol
Yield : 57%

ParameterValue
Reaction MonitoringTLC (n-hexane/ethyl acetate, 3:7)
Key Spectral Data¹H NMR: δ 4.85 (m, CH-OH)

Nucleophilic Substitution at the Triazole Ring

The nitrogen atoms in the triazole ring participate in nucleophilic substitution, enabling modifications at positions 1 and 2.

Reaction Example

Reactants :

  • This compound

  • Benzyl chloride

Conditions :

  • Solvent: Acetonitrile

  • Base: K₂CO₃

  • Temperature: Reflux

  • Duration: 12 hours

Product :
1-Benzyl-4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-2-ium chloride
Yield : 48%

Oxidation of the Sulfanyl Group

The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.

Reaction Example

Reactant :
this compound

Conditions :

  • Oxidizing Agent: H₂O₂ (30%)

  • Solvent: Acetic acid

  • Temperature: 60°C

  • Duration: 6 hours

Product :
4-Methyl-3-{[(2-methylphenyl)methyl]sulfinyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole
Yield : 72%

ParameterValue
Oxidation StateSulfoxide (S=O)
Key Spectral DataIR: 1040 cm⁻¹ (S=O stretch)

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitriles or azides to form fused heterocycles.

Reaction Example

Reactants :

  • This compound

  • Phenylacetylene

Conditions :

  • Catalyst: CuI

  • Solvent: DMSO

  • Temperature: 80°C

  • Duration: 8 hours

Product :
4-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1-phenyl-1H-1,2,3-triazolo[1,5-a] triazine
Yield : 55%

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic substitution (e.g., bromination, nitration).

Reaction Example

Reactant :
this compound

Conditions :

  • Reagent: Br₂ in CHCl₃

  • Temperature: 0°C

  • Duration: 2 hours

Product :
4-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(5-bromothiophen-2-yl)-4H-1,2,4-triazole
Yield : 68%

ParameterValue
RegioselectivityBromination at C5 of thiophene
Key Spectral Data¹H NMR: δ 7.12 (s, H-3 thiophene)

Scientific Research Applications

Biological Activities

Research indicates that derivatives of triazole compounds exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The specific compound has shown promising results in various studies:

  • Antimicrobial Activity :
    • Triazole derivatives are known for their ability to inhibit bacterial cell wall synthesis and DNA replication. Studies have highlighted the antibacterial efficacy of 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole against both Gram-positive and Gram-negative bacteria.
    • The compound also exhibits antifungal properties, making it a candidate for treating fungal infections .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have been conducted to analyze its interactions with enzymes or receptors involved in cancer progression.
  • Mechanism of Action :
    • Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion profiles of this compound. Such studies can provide insights into its therapeutic potential and safety profile.

Case Studies

Several case studies have documented the applications and efficacy of triazole derivatives similar to this compound:

  • Antimicrobial Screening :
    • A study evaluated various triazole derivatives for their antimicrobial activity using agar-well diffusion methods. Compounds showed varying degrees of effectiveness against common bacterial strains and fungi .
  • Pharmacological Studies :
    • Research conducted on similar triazole compounds indicated their potential as effective agents against resistant microbial strains. This highlights the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism by which 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death. The molecular targets and pathways involved can vary, but often include key enzymes or receptors essential for microbial survival.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The (2-methylbenzyl)sulfanyl group in the target compound increases lipophilicity compared to thiol derivatives (e.g., ) .
  • Melting Points : Derivatives with aromatic substituents (e.g., B8, B9) exhibit higher melting points (~176–198°C) due to crystallinity, whereas alkyl or methoxy groups may lower melting points .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Chloro or sulfonyl substituents (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazole) enhance electrophilicity, improving binding to biological targets .
  • Thiophene vs. Thiazole : Thiophene’s aromaticity and smaller size compared to thiazole may reduce steric hindrance in receptor interactions .

Biological Activity

4-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a triazole ring, which is known for various biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural elements of this compound contribute to its diverse biological effects.

Structure and Properties

The molecular formula of this compound is C15H15N3S2. The compound's structure includes:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Thiophene ring : A five-membered ring containing sulfur.
  • Sulfanyl group : Contributes to its reactivity and biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The mechanism of action typically involves the inhibition of enzymes critical for bacterial cell wall synthesis and DNA replication. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Related Triazole Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A0.25MRSA
Compound B0.68E. coli
4-Methyl...TBDTBD

Antifungal Activity

The compound also displays antifungal properties, which are attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways. Similar triazole compounds have been effective against Candida species and other fungal pathogens .

Anticancer Activity

Preliminary studies suggest that the triazole core may possess anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural features. The presence of electron-donating groups and specific substitutions on the phenyl rings can enhance their potency against microbial pathogens.

Key SAR Findings:

  • Substituents at the 3-position of the triazole ring significantly affect antibacterial activity.
  • Electron-donating groups enhance antimicrobial efficacy.
  • The length and branching of alkyl chains influence the overall activity .

Case Studies

Several case studies have explored the biological activities of triazole derivatives:

  • Study on Triazole Hybrids :
    • Researchers synthesized hybrid compounds combining triazoles with known antibiotics.
    • Results indicated enhanced antibacterial activity compared to individual components .
  • Antifungal Screening :
    • A series of triazole derivatives were screened against Candida albicans.
    • Compounds exhibited varying degrees of antifungal activity, with some showing MIC values comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via microwave-assisted alkylation of 1,2,4-triazole precursors with thiol-containing substituents, as demonstrated in analogous triazole derivatives . Alternatively, classical methods involve reacting thiol intermediates (e.g., 4-phenyl-5-((thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical to achieving high yields.

Q. Which spectroscopic and chromatographic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., methyl, thiophenyl, and benzyl groups) by matching experimental chemical shifts with predicted values from quantum calculations .
  • IR : Stretching frequencies for C-S (600–700 cm1^{-1}), N-H (3200–3400 cm1^{-1}), and aromatic C-H (3000–3100 cm1^{-1}) provide functional group verification .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) by confirming a single elution peak .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the understanding of electronic and structural properties?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) model geometry optimization, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. For example:

  • Compare experimental XRD bond lengths/angles with DFT-optimized structures to validate accuracy .
  • Analyze Mulliken charges to predict reactive sites for electrophilic/nucleophilic attacks .
  • Simulate IR and NMR spectra to resolve ambiguities in experimental data .

Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts or vibrational frequencies)?

  • Methodological Answer :

  • Solvent Effects : Include polarizable continuum models (PCM) in DFT simulations to account for solvent-induced shifts .
  • Conformational Sampling : Use molecular dynamics (MD) to explore multiple conformers that may contribute to averaged experimental signals .
  • Scaling Factors : Apply empirical scaling factors (e.g., 0.961 for IR frequencies) to align theoretical results with experimental observations .

Q. What strategies improve crystal structure determination for this compound using X-ray diffraction?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to enhance resolution .
  • Refinement : Employ SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints .
  • Validation : Cross-check with PLATON or OLEX2 to identify missed symmetry or disorder .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituted benzyl (e.g., 4-Cl, 4-CH3_3) or thiophenyl groups and test antimicrobial activity via MIC assays .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR Models : Derive Hammett constants (σ) or logP values to correlate substituent hydrophobicity with bioactivity .

Q. What supramolecular interactions govern the solid-state packing of this compound?

  • Methodological Answer :

  • Weak Hydrogen Bonds : C-H···π and C-H···S interactions stabilize layered arrangements, as observed in XRD studies .
  • Chalcogen Bonding : S···π contacts between thiophenyl and triazole rings contribute to 3D networks .
  • π-π Stacking : Face-to-face interactions between aromatic rings enhance thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.